1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(25-17-5-3-2-4-6-17)20(22)21-10-9-16(12-21)15-7-8-18-19(11-15)24-13-23-18/h2-8,11,14,16H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFDFNDSCRJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.
Coupling Reactions: The benzo[d][1,3]dioxole moiety and the pyrrolidine ring are then coupled with a phenoxypropanone derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. For example, in anticancer research, it may target microtubules, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Backbone Modifications
- MDPV (3,4-Methylenedioxypyrovalerone): Structure: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one . Key Differences: MDPV has a pentan-1-one backbone, whereas the target compound features a propan-1-one chain. The shorter chain in the target compound may reduce such effects.
- Butylone: Structure: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one . Key Differences: Butylone substitutes the pyrrolidine ring with a methylamino group and has a butanone backbone. The absence of pyrrolidine likely reduces its affinity for monoamine transporters compared to the target compound .
Aromatic and Functional Group Variations
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(dimethylamino)pentan-1-one: Structure: Replaces pyrrolidine with a dimethylamino group .
- 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone: Structure: Features a hydroxyphenyl group instead of phenoxy and an ethanone backbone .
Physicochemical Properties
Notes: The target compound’s phenoxy group contributes to moderate lipophilicity (LogP ~2.8), balancing solubility and membrane permeability. MDPV’s higher LogP (~3.1) correlates with its enhanced CNS activity .
Pharmacological and Regulatory Considerations
- Its pyrrolidine and pentanone groups are critical for NDRI activity .
- Target Compound: The phenoxy group may shift receptor selectivity. For example, phenoxy derivatives often exhibit altered pharmacokinetics, such as prolonged half-life or reduced metabolic clearance compared to alkylamines .
- Regulatory Status: Analogues of MDPV may fall under the U.S. Federal Analogue Act if shown to have similar pharmacological effects . Structural deviations (e.g., phenoxy substitution) could exempt it, pending activity data.
Biological Activity
The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one , commonly referred to in literature as a synthetic cathinone, is a member of the pyrrolidine class of compounds. These compounds are structurally related to naturally occurring cathinones and have been investigated for their potential psychoactive effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
- CAS Number : 24622-58-0
The structure of the compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring and a phenoxypropanone group. The presence of these functional groups suggests potential interactions with neurotransmitter systems in the brain.
Pharmacological Effects
Research indicates that compounds within this class exhibit stimulant properties. They primarily act as monoamine reuptake inhibitors, particularly affecting dopamine, norepinephrine, and serotonin levels in the brain. This mechanism is similar to that of other known stimulants such as amphetamines and cocaine.
Key Findings :
- Stimulant Activity : Studies have shown that synthetic cathinones can induce hyperactivity and increased locomotor activity in animal models, suggesting significant stimulant effects.
- Neurotransmitter Interaction : The compound has been reported to increase extracellular levels of dopamine in the nucleus accumbens, a region associated with reward and pleasure pathways .
- Potential for Abuse : Due to its stimulant properties, there is a risk of abuse similar to other psychoactive substances. Reports indicate that users may experience euphoria, increased energy, and heightened alertness .
Toxicological Profile
The toxicological effects of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one are not fully characterized; however, anecdotal evidence suggests that misuse can lead to severe cardiovascular and neurological complications.
| Effect | Description |
|---|---|
| Cardiovascular Issues | Increased heart rate, hypertension |
| Neurological Effects | Anxiety, agitation, potential for seizures |
| Behavioral Changes | Increased impulsivity and risk-taking behavior |
Case Studies
Several case studies have documented the effects of synthetic cathinones like this compound:
- Case Study 1 : A report described a young adult presenting with severe agitation and paranoia after using a substance identified as a synthetic cathinone. The patient exhibited elevated heart rate and hypertension but responded well to benzodiazepines for sedation.
- Case Study 2 : Another case involved multiple emergency room visits for intoxication symptoms attributed to synthetic cathinones. Patients reported hallucinations and severe anxiety, requiring intensive supportive care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
